molecular formula C21H29N6O5P B000227 Tenofovir alafenamide CAS No. 379270-37-8

Tenofovir alafenamide

Número de catálogo: B000227
Número CAS: 379270-37-8
Peso molecular: 476.5 g/mol
Clave InChI: LDEKQSIMHVQZJK-ICJZZFAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tenofovir alafenamide fumarate is a novel prodrug of tenofovir, primarily used as an antiviral medication. It is indicated for the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound was developed to improve the renal safety profile compared to its predecessor, tenofovir disoproxil fumarate .

Mecanismo De Acción

Target of Action

Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and the Human Immunodeficiency Virus (HIV-1) . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

This compound is a prodrug, which means it is metabolized in the body to produce the active compound, tenofovir . Once activated, tenofovir inhibits viral polymerase, causing chain termination and the inhibition of viral synthesis . This effectively prevents the replication of the virus, thereby controlling the infection .

Biochemical Pathways

This compound is metabolized in the body to produce tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This active form of the drug then inhibits the action of viral reverse transcriptase, an enzyme that is crucial for the replication of the virus . By inhibiting this enzyme, tenofovir prevents the virus from replicating and spreading within the body .

Pharmacokinetics

This compound is characterized by its low systemic levels but high intracellular concentration . This allows it to have a large antiviral efficacy at doses ten times lower than tenofovir disoproxil, another prodrug of tenofovir . The drug is eliminated renally by glomerular filtration and active tubular secretion .

Result of Action

The result of the action of this compound is the effective control of HBV and HIV-1 infections . By preventing the replication of these viruses, the drug helps to control the progression of the diseases they cause . In the case of HBV, for example, this compound can be used to treat chronic hepatitis B in adults with compensated liver disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance . Additionally, it has been observed that tenofovir disoproxil fumarate, a counterpart of this compound, showed unfavorable renal safety even in short-term treatment . This suggests that the renal environment can significantly influence the action and efficacy of these drugs .

Análisis Bioquímico

Biochemical Properties

Tenofovir alafenamide interacts with various enzymes and proteins in its role as a nucleoside analog reverse transcriptase inhibitor . It is a prodrug of tenofovir, a nucleotide analogue with limited oral bioavailability . This compound is considered a BCS Class III substance (high solubility, low permeability) .

Cellular Effects

This compound prevents the multiplication of the hepatitis virus in human cells, thereby reducing liver damage and controlling the disease . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil .

Molecular Mechanism

This compound works by maintaining a high intracellular presence, about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF . After 4 weeks of treatment, all groups showed paralleling reduction of HBV DNA levels .

Dosage Effects in Animal Models

In animal models, implants delivering this compound could provide protection from HIV-1 infection for 6 months or longer . The devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied .

Metabolic Pathways

This compound is involved in the metabolic pathway of reverse transcription inhibition . It is a prodrug of tenofovir, which is a nucleotide analogue .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its high intracellular concentration . It presents 91% lower plasma concentration compared to tenofovir disoproxil .

Subcellular Localization

This compound is localized within the cells where it maintains a high intracellular presence . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir alafenamide fumarate involves multiple steps, starting from the key intermediate tenofovir. The process includes the formation of tenofovir phenyl ester and tenofovir diphenyl ester through a Mitsunobu reaction. These intermediates are then converted into this compound fumarate using chiral stationary phases and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffers, mobile phases, and diluents, followed by system suitability testing to validate the analytical methods .

Aplicaciones Científicas De Investigación

Tenofovir alafenamide fumarate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as an antiviral agent for the treatment of chronic hepatitis B and HIV-1 infections. The compound has shown effectiveness in reducing viral load and improving liver function in patients with hepatitis B . Additionally, it is used in combination with other antiretroviral drugs to prevent HIV-1 infections .

Comparación Con Compuestos Similares

  • Tenofovir disoproxil fumarate
  • Entecavir
  • Emtricitabine

Comparison: Tenofovir alafenamide fumarate is unique in its improved renal safety profile and higher intracellular concentration compared to tenofovir disoproxil fumarate. It also requires lower doses to achieve similar antiviral efficacy .

Actividad Biológica

Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir, primarily utilized in the treatment of HIV and hepatitis B virus (HBV) infections. This article provides a comprehensive overview of TAF's biological activity, including its pharmacokinetics, antiviral efficacy, resistance profiles, and safety data.

Overview of this compound

TAF is designed to improve upon its predecessor, tenofovir disoproxil fumarate (TDF), by achieving higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) while minimizing systemic exposure. This characteristic enhances its antiviral potency and reduces potential side effects, particularly concerning renal function and bone density.

TAF is rapidly converted to tenofovir within cells, primarily through the action of enzymes such as cathepsin A and carboxyesterase 1. This intracellular conversion leads to significantly higher levels of TFV-DP in peripheral blood mononuclear cells (PBMCs) compared to TDF, which correlates with its enhanced antiviral activity against HIV-1 and HBV.

Parameter TAF TDF
Intracellular TFV-DP Levels HigherLower
Plasma Tenofovir Exposure LowerHigher
Dosing 25 mg once daily300 mg once daily

Against HIV

TAF exhibits potent antiviral activity against various HIV-1 subtypes and HIV-2. In clinical studies, TAF demonstrated superior efficacy compared to TDF in terms of viral load suppression and resistance development. For instance, in a study involving 42 clinical isolates with the K65R mutation, TAF inhibited 40 isolates while TDF inhibited only 32 . Additionally, TAF maintained its efficacy in the presence of human serum, unlike TDF, which showed reduced activity under similar conditions .

Against HBV

In chronic HBV infections, long-term treatment with TAF resulted in high rates of viral suppression without developing resistance. A five-year study revealed that approximately 85% of patients achieved HBV DNA levels below detectable limits . Furthermore, TAF has been shown to improve renal and bone safety profiles compared to TDF, making it a preferred option for patients with pre-existing renal issues .

Resistance Profiles

TAF has a higher barrier to resistance than TDF. Studies have indicated that while both drugs are similarly affected by the K65R mutation in reverse transcriptase, TAF's overall effectiveness remains less compromised in the presence of other mutations . The absence of significant resistance development during long-term therapy underscores its robustness as an antiviral agent.

Renal Function

TAF is associated with improved renal safety compared to TDF. In patients transitioning from TDF to TAF, significant improvements in renal function indicators were observed within three months . Long-term studies have shown minimal declines in estimated glomerular filtration rate (eGFR) and bone mineral density among TAF-treated individuals .

Case Studies

A notable case involved a patient with multidrug-resistant HBV who switched from TDF to TAF due to renal dysfunction. The transition resulted in effective viral suppression without further deterioration of renal function or abnormal serum phosphorus levels . However, it is important to monitor for hepatocellular carcinoma (HCC) risks even when viral loads are controlled during TAF treatment.

Propiedades

Key on ui mechanism of action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].

Número CAS

379270-37-8

Fórmula molecular

C21H29N6O5P

Peso molecular

476.5 g/mol

Nombre IUPAC

propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1

Clave InChI

LDEKQSIMHVQZJK-ICJZZFAUSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

SMILES isomérico

CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

SMILES canónico

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

melting_point

104-107 ºC

Sinónimos

GS-7340
tenofovir alafenamide
vemlidy

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide
Reactant of Route 3
Reactant of Route 3
Tenofovir alafenamide
Reactant of Route 4
Reactant of Route 4
Tenofovir alafenamide
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide
Reactant of Route 6
Reactant of Route 6
Tenofovir alafenamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.